4-cis-Decenoylcarnitine-d9
Description
Properties
Molecular Formula |
C₁₇H₂₂D₉NO₄ |
|---|---|
Molecular Weight |
322.49 |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-d9-2-[[(4Z)-1-oxo-4-decen-1-yl]oxy]-1-propanaminium Inner Salt |
Origin of Product |
United States |
Synthesis and Characterization of 4 Cis Decenoylcarnitine D9 for Research Applications
Methodologies for Isotope-Labeled Acylcarnitine Synthesis
The generation of high-purity deuterated acylcarnitines for research applications relies on established chemical synthesis techniques. These methods are designed to be efficient and to allow for precise control over the placement and incorporation of the isotopic label.
The synthesis of deuterated acylcarnitines like 4-cis-Decenoylcarnitine-d9 is typically achieved through the esterification of an isotopically labeled carnitine molecule with the corresponding acyl group. A common and facile approach involves the reaction of L-carnitine-(N,N,N-trimethyl-d9) hydrochloride with an activated form of 4-cis-decenoic acid. nih.gov
The acyl moiety can be activated in several ways to facilitate the esterification. One method involves converting the fatty acid into an acyl chloride or anhydride (B1165640). For instance, dicarboxylic acylcarnitines have been prepared by reacting carnitine chloride with a cyclic anhydride of the corresponding dicarboxylic acid in a trifluoroacetic acid solution. nih.govresearchgate.net A similar principle can be applied to 4-cis-decenoic acid. This strategy provides a convenient route for producing authentic internal standards for acylcarnitine profiling analyses. nih.gov
The key reagents and general reaction scheme are outlined below:
| Reagent/Component | Role in Synthesis |
| L-carnitine-(N,N,N-trimethyl-d9) | Deuterated backbone providing the d9 label. |
| 4-cis-Decenoic Acid | The acyl group to be attached to the carnitine. |
| Activating Agent (e.g., Thionyl Chloride, Anhydride) | Converts the fatty acid into a more reactive form for esterification. |
| Solvent (e.g., Trifluoroacetic Acid) | Provides the reaction medium. |
This synthetic approach is advantageous as it allows for the production of acylcarnitines with a specific mass shift (e.g., +9 Da), which is essential for their use as internal standards in mass spectrometry. nih.gov
The primary strategy for synthesizing this compound involves utilizing a pre-labeled precursor. The most direct method is to use L-carnitine that has been deuterated at the trimethylammonium group, yielding L-carnitine-(N,N,N-trimethyl-d9). ckisotopes.comlumiprobe.com This starting material is commercially available and ensures that the nine deuterium (B1214612) atoms are located on the stable, non-exchangeable methyl groups of the carnitine moiety.
This approach offers several benefits:
Synthetic Efficiency: It simplifies the synthesis to a single esterification step with the desired acyl chain.
Label Stability: The deuterium atoms are on methyl groups attached to a quaternary nitrogen, making them chemically stable and not susceptible to exchange under typical biological or analytical conditions.
Mass Spectrometry Utility: Placing the label on the carnitine portion of the molecule is ideal for mass spectrometry applications. Fragmentation of acylcarnitines typically yields a prominent product ion corresponding to the carnitine backbone. nih.gov Having the label on this fragment allows for consistent detection across a wide range of acylcarnitine species in multiplexed assays.
Alternative strategies, such as deuterating the acyl chain itself, are possible but are often more synthetically complex and less versatile for creating a universal set of internal standards. Therefore, using L-carnitine-d9 as the foundational building block is the preferred and most common strategy for producing a suite of deuterated acylcarnitine standards, including D3, D6, or D9 labeled variants. ckisotopes.com
Quality Control and Purity Assessment of Research-Grade Deuterated Standards
To ensure the accuracy of quantitative studies, research-grade deuterated standards must undergo stringent quality control to verify their chemical purity, structural integrity, and isotopic enrichment. ckisotopes.com This is accomplished using a combination of spectroscopic and chromatographic techniques.
A multi-platform analytical approach is necessary to comprehensively assess the purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for confirming the chemical structure and assessing purity. metwarebio.com
¹H NMR: Confirms the structure of the 4-cis-decenoyl acyl chain and the carnitine backbone. The absence of a signal around 3.2 ppm for the N-trimethyl group, which would be present in the unlabeled analog, provides initial evidence of successful deuteration. The purity can be estimated by comparing the integral of the target compound's signals to those of any impurities. ckisotopes.comresearchgate.net
¹³C NMR: Provides further structural confirmation by identifying the carbon atoms in the molecule. metwarebio.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the final product from any unreacted starting materials or synthesis by-products, thereby determining its chemical purity. oup.com Due to the lack of a strong UV chromophore in acylcarnitines, detectors such as Evaporative Light-Scattering Detectors (ELSD) are often employed for sensitive detection. ckisotopes.com A single, sharp peak in the chromatogram indicates a high degree of purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most critical technique for the characterization of acylcarnitine standards. nih.gov It confirms both identity and purity. nih.govresearchgate.net The analysis involves monitoring a specific mass transition from the precursor ion to a characteristic product ion. For this compound, this would involve the transition from the deuterated precursor ion to the deuterated carnitine fragment ion.
The table below summarizes typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Description | Expected Value/Setting |
| Precursor Ion (m/z) | Mass-to-charge ratio of the intact deuterated molecule. | ~323.3 (C17H22D9NO4)+ |
| Product Ion (m/z) | Mass-to-charge ratio of the characteristic fragment. | ~94.1 (Deuterated trimethylamine (B31210) fragment) or ~170.1 (Deuterated carnitine fragment) |
| Ionization Mode | Method used to generate ions. | Positive Electrospray Ionization (ESI+) |
| Separation | Chromatographic method. | Reversed-Phase (e.g., C18) or HILIC column |
The combination of these techniques provides a comprehensive assessment, ensuring that the standard is structurally correct and free from chemical impurities that could interfere with experimental results. ckisotopes.com
Beyond chemical purity, it is essential to confirm the isotopic enrichment of the standard, which is the percentage of the stable isotope incorporated at the specified positions. isotope.com
High-Resolution Mass Spectrometry (HR-MS): This technique is paramount for determining isotopic enrichment. rsc.org By precisely measuring the mass of the ion, HR-MS can resolve the isotopic cluster and allow for the calculation of the relative abundance of the fully deuterated (d9) species compared to partially deuterated (d8, d7, etc.) or unlabeled (d0) species. nih.gov For a high-quality standard, the isotopic purity should be greater than 98%. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR): NMR can also be used to confirm isotopic integrity and enrichment.
¹H NMR: A high-sensitivity ¹H NMR spectrum will show a very small residual signal for the N-trimethyl protons. Quantifying this residual signal relative to other protons on the molecule allows for a calculation of the isotopic enrichment. rsc.org
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A single resonance in the ²H NMR spectrum corresponding to the N-trimethyl-d9 position confirms that the deuterium label is in the correct location and provides a direct measure of isotopic purity. sigmaaldrich.com
The following table outlines the specifications for a research-grade this compound standard.
| Parameter | Method | Specification |
| Chemical Purity | HPLC-ELSD, LC-MS/MS | ≥98% |
| Structural Identity | ¹H NMR, ¹³C NMR, HR-MS | Conforms to structure |
| Isotopic Enrichment | HR-MS, ²H NMR | ≥98% (d9) |
By employing these rigorous quality control measures, researchers can be confident in the identity, purity, and isotopic composition of this compound, ensuring its suitability as an internal standard for precise and accurate quantitative bioanalysis.
Advanced Analytical Methodologies Utilizing 4 Cis Decenoylcarnitine D9
Role as an Internal Standard in Quantitative Mass Spectrometry
In the field of quantitative mass spectrometry, particularly in metabolomics and clinical diagnostics, the accuracy and precision of measurements are paramount. 4-cis-Decenoylcarnitine-d9, a deuterated form of the endogenous acylcarnitine, serves as an ideal internal standard (IS). Its utility stems from its near-identical chemical and physical properties to its unlabeled counterpart, 4-cis-decenoylcarnitine (B1141315). This ensures it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass due to the nine deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer, a critical feature for accurate quantification.
Stable Isotope Dilution (SID) is a gold-standard quantification technique in mass spectrometry that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov The core principle involves adding a known amount of the labeled standard (e.g., this compound) to the sample at the earliest stage of preparation. vtt.fi This "spiked" sample is then processed. During analysis, the mass spectrometer measures the signal intensity ratio of the naturally occurring analyte to the isotope-labeled internal standard. nih.gov
Because the internal standard and the analyte have nearly identical chemical properties, any loss of analyte during sample preparation or variations in instrument response will affect both compounds to the same degree. The ratio of the two signals, therefore, remains constant regardless of these variations. By comparing this ratio to a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard, the exact amount of the endogenous acylcarnitine in the original sample can be accurately determined. nih.govvtt.fi
| Step | Description | Rationale |
|---|---|---|
| 1. Spiking | A precise, known amount of this compound is added to the biological sample (e.g., plasma, urine). | Introduces a reference compound that will behave identically to the target analyte. |
| 2. Sample Preparation | The sample undergoes extraction, purification, and concentration. | Both the analyte and the d9-internal standard are subject to the same potential for loss or degradation. |
| 3. LC-MS/MS Analysis | The instrument measures the signal intensity of the native analyte (e.g., m/z 300) and the d9-internal standard (e.g., m/z 309). | The mass difference allows for simultaneous but distinct detection. |
| 4. Quantification | The concentration of the native analyte is calculated based on the measured intensity ratio of the analyte to the internal standard. | The ratio corrects for variations, leading to high accuracy and precision. nih.gov |
Biological matrices such as plasma, serum, and urine are incredibly complex, containing a multitude of compounds like salts, lipids, and proteins. nih.gov During electrospray ionization (ESI) in mass spectrometry, these co-eluting matrix components can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. This phenomenon, known as the "matrix effect," is a significant source of quantitative inaccuracy.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. nih.gov Since the internal standard co-elutes with the analyte and shares its physicochemical properties, it is subjected to the exact same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, leading to a robust and reliable quantification. Studies have shown that deuterium-labeled internal standards can correct for matrix effects with high efficiency, often within a range of 87.8-103%. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. This combination is essential for the analysis of acylcarnitines in complex biological samples. nih.govnih.gov
In LC-MS/MS, targeted quantification is typically performed using Multiple Reaction Monitoring (MRM). This mode offers high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. For acylcarnitines, the precursor ion is the protonated molecule [M+H]+, which upon fragmentation, characteristically loses a neutral fragment to produce a prominent product ion at a mass-to-charge ratio (m/z) of 85.
An LC-MS/MS method would be set up to monitor the specific MRM transition for 4-cis-decenoylcarnitine and a separate, mass-shifted transition for the this compound internal standard. The ratio of the peak areas from these two MRM chromatograms is then used for quantification. nih.gov This targeted approach allows for the accurate measurement of dozens of different acylcarnitine species within a single analytical run. nih.gov
A significant challenge in acylcarnitine analysis is the presence of isomers—molecules with the same chemical formula and mass but different structural arrangements. For example, cis-4-decenoylcarnitine (B13839081) and 9-decenoylcarnitine are isomers that are indistinguishable by mass spectrometry alone, as they have identical precursor and product ion masses. nih.gov Direct infusion MS/MS methods cannot differentiate between such isomeric species. nih.gov
This is where the chromatographic separation of LC-MS/MS becomes crucial. By using a reversed-phase column (e.g., C18), these isomers can be separated based on subtle differences in their polarity and interaction with the column's stationary phase. nih.govnih.gov The different positions of the double bond in cis-4-decenoylcarnitine versus 9-decenoylcarnitine lead to slightly different retention times, allowing them to elute from the column at separate times and be individually detected and quantified by the mass spectrometer. This capability is vital for the accurate diagnosis of specific metabolic disorders, where the accumulation of one particular isomer is a key biomarker. nih.gov
To achieve reliable quantification and isomer separation, the parameters for both the liquid chromatography and mass spectrometry components must be carefully optimized.
Chromatographic Optimization:
Column Choice: Reversed-phase C18 columns are commonly used for acylcarnitine separation, as they effectively separate the compounds based on the length and properties of their acyl chains. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for separating these polar compounds. vtt.fi
Mobile Phase: The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net
Gradient Elution: A carefully programmed gradient, where the proportion of organic solvent is increased over time, is used to elute the acylcarnitines, from the shortest and most polar to the longest and most nonpolar, ensuring good separation across the entire class of compounds. researchgate.net
Mass Spectrometric Optimization:
Ionization Source: Electrospray ionization (ESI) in positive mode is standard for acylcarnitine analysis.
MRM Transitions: For each acylcarnitine and its corresponding internal standard, the optimal precursor-product ion transition must be determined.
Collision Energy (CE) and Declustering Potential (DP): These voltages are tuned for each specific transition to maximize the signal of the product ion, thereby enhancing the sensitivity of the assay. nih.gov
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates acylcarnitines by chain length and isomerism. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for polar analyte retention. Acid improves protonation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting less polar analytes. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for column dimensions and separation efficiency. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acylcarnitines readily form positive ions [M+H]+. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. msacl.org |
| Product Ion (Quantifier) | m/z 85 | Common, stable fragment for most acylcarnitines. nih.gov |
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) in High-Throughput Research
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) stands as a cornerstone technique for high-throughput metabolic screening, particularly for the analysis of acylcarnitines from biological matrices like dried blood spots. nih.govhmdb.ca This method is renowned for its speed and efficiency, allowing for the rapid quantification of multiple analytes, which is essential in large-scale research and clinical screening programs, such as newborn screening for inborn errors of metabolism. researchgate.netresearchgate.net The core principle of FIA-MS/MS involves the direct injection of a prepared sample extract into the mass spectrometer's ion source without prior chromatographic separation. mdpi.com This approach significantly reduces the analysis time per sample to typically under two minutes. nih.gov
The use of stable isotope-labeled internal standards is fundamental to achieving accurate and reliable quantification in FIA-MS/MS workflows. nih.gov this compound, as a deuterated analog of the endogenous 4-cis-Decenoylcarnitine, serves this exact purpose. By introducing a known quantity of the labeled standard into the sample at an early stage of preparation, it co-elutes with the native analyte and experiences similar ionization effects and potential matrix interferences. The mass spectrometer can distinguish between the deuterated standard and the endogenous compound due to their mass difference. This allows for the calculation of the endogenous analyte's concentration based on the ratio of their signal intensities, effectively correcting for sample loss during preparation and variations in instrument response.
Streamlined Analytical Workflows for Acylcarnitine Profiling
The integration of this compound into FIA-MS/MS protocols exemplifies a streamlined workflow for acylcarnitine profiling. researchgate.net The process is optimized for high-throughput environments where hundreds to thousands of samples need to be analyzed efficiently. The workflow typically begins with a simple extraction of metabolites from the biological sample (e.g., a punch from a dried blood spot) using a solvent that contains a mixture of stable isotope-labeled internal standards, including this compound. nih.govescholarship.org
In some methods, the extracted acylcarnitines are derivatized, often to their butyl esters, to improve their ionization efficiency and analytical sensitivity. technologynetworks.com Following extraction and potential derivatization, the sample is directly injected into the mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding labeled internal standard. researchgate.net This targeted approach provides high specificity and sensitivity for quantification. The rapid data acquisition, coupled with automated data processing, allows for a seamless and efficient analytical pipeline from sample to result. researchgate.net
Table 1: Comparison of Analytical Workflow Steps
| Step | Traditional Chromatography-MS | FIA-MS/MS | Advantage of FIA-MS/MS |
|---|---|---|---|
| Sample Separation | Liquid Chromatography Column | None (Direct Injection) | Drastically reduced analysis time |
| Analysis Time/Sample | 5-20 minutes | < 2 minutes | High-throughput capability |
| Quantification Basis | External calibration curves | Stable isotope-labeled internal standards (e.g., this compound) | Improved accuracy and precision |
| Application | Detailed isomeric separation | Rapid screening and quantification | Ideal for large-scale studies |
Integration with Untargeted Metabolomics and Lipidomics Approaches
While FIA-MS/MS is a powerful tool for targeted analysis, the complexity of the metabolome and lipidome often requires broader, discovery-oriented approaches. Untargeted metabolomics and lipidomics aim to capture a comprehensive snapshot of all measurable small molecules in a biological sample. In these exploratory studies, this compound and other isotopic standards are integrated not for absolute quantification of all detected features, but as crucial tools for quality control and data validation. researchgate.net They serve as benchmarks to monitor the analytical system's performance, including assessing retention time stability, peak shape, and mass accuracy throughout a large sample batch. researchgate.net
The merging of targeted and untargeted strategies provides a powerful, multi-faceted view of metabolic systems. nih.gov An initial untargeted screen can identify novel acylcarnitines or reveal unexpected metabolic perturbations. Subsequent targeted analyses, guided by these findings, can then be developed for precise quantification and validation in larger cohorts.
Expanding the Scope of Acylcarnitine Discovery and Identification
Untargeted high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is instrumental in expanding the known catalogue of acylcarnitines. plos.org This approach separates molecules based on their physicochemical properties before mass analysis, allowing for the differentiation of isomers—compounds with the same mass but different structures—which is a limitation of FIA-MS/MS. researchgate.net By analyzing the full scan mass spectra, researchers can detect a wide array of previously uncharacterized acylcarnitine species. nih.govplos.org
The identification of these novel compounds relies on accurate mass measurements and the interpretation of fragmentation patterns (MS/MS spectra). Public databases like the Human Metabolome Database (HMDB) are used to match experimental data with known compounds. plos.org The use of internal standards like this compound in these untargeted runs helps to increase confidence in the identification process. By providing a known reference point in the complex dataset, it aids in data alignment and normalization, which are critical steps for ensuring the reliability of newly discovered biomarkers. This integrated approach has been successful in identifying novel acylcarnitines linked to various physiological and pathological states, thereby expanding our understanding of fatty acid and amino acid metabolism. nih.govnih.gov
Table 2: Role of this compound in Different Methodologies
| Methodology | Primary Role of this compound | Outcome |
|---|---|---|
| FIA-MS/MS (Targeted) | Internal standard for quantification | Accurate concentration measurement of target acylcarnitines |
| LC-MS/MS (Untargeted) | Quality control standard | Improved data quality, confident identification of novel compounds |
| Merged Approaches | Both quantification and QC | Comprehensive and accurate profiling of the acylcarnitine metabolome |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-cis-Decenoylcarnitine |
Applications of 4 Cis Decenoylcarnitine D9 in Fundamental Metabolic Research
Elucidation of Fatty Acid Oxidation Pathways and Intermediates
The catabolism of fatty acids, a fundamental energy-yielding process, involves a series of enzymatic reactions that are meticulously studied to understand both normal physiology and various disease states. The use of isotopically labeled intermediates like 4-cis-Decenoylcarnitine-d9 is central to these investigations.
Investigating β-Oxidation of Unsaturated Fatty Acids
The β-oxidation of unsaturated fatty acids, such as the precursor to 4-cis-Decenoylcarnitine (B1141315), requires auxiliary enzymes to handle the double bonds. Research in this area benefits from the use of labeled compounds to track the progression of these specific fatty acids through the mitochondrial oxidation spiral. While direct tracing studies using this compound are not extensively detailed in publicly available literature, the principle relies on administering a deuterated fatty acid precursor and monitoring the appearance of labeled intermediates. In such experimental setups, this compound would be an essential internal standard for the accurate quantification of the unlabeled 4-cis-Decenoylcarnitine formed during the metabolic process. This allows for the precise measurement of pathway flux and the identification of potential enzymatic bottlenecks or defects.
Mechanistic Studies of Carnitine Acyltransferase Enzyme Activity (e.g., CrOT, CPTs)
Carnitine acyltransferases, including carnitine octanoyltransferase (CrOT) and carnitine palmitoyltransferases (CPTs), are pivotal enzymes that facilitate the transport of fatty acids into the mitochondria for β-oxidation. columbia.edu These enzymes catalyze the reversible transfer of an acyl group from coenzyme A to carnitine. columbia.edu
In vitro assays investigating the kinetics and substrate specificity of these enzymes can employ this compound. By using the deuterated compound as an internal standard, researchers can accurately quantify the formation of the unlabeled product in enzyme activity assays. This is particularly crucial for distinguishing the activity of different isoforms and understanding how their function is altered in metabolic diseases. For instance, CrOT, located in peroxisomes, is responsible for the synthesis of medium-chain acylcarnitines. hmdb.ca Studies on its activity and specificity would be enhanced by the precise quantification that labeled standards like this compound afford.
| Enzyme Family | Cellular Location | Substrate Preference | Role in Metabolism |
| Carnitine Acetyltransferases (CrAT) | Mitochondria, Peroxisomes | Short-chain fatty acids | Exchange of short-chain acyl groups |
| Carnitine Octanoyltransferases (CrOT) | Peroxisomes | Medium-chain fatty acids | Transport of medium-chain fatty acids out of peroxisomes |
| Carnitine Palmitoyltransferases (CPT) | Mitochondria | Long-chain fatty acids | Transport of long-chain fatty acids into mitochondria |
Peroxisomal Contribution to Acylcarnitine Formation
Peroxisomes play a significant role in lipid metabolism, particularly in the shortening of very-long-chain fatty acids and certain unsaturated fatty acids. physiology.org The medium-chain acyl-CoAs produced during peroxisomal β-oxidation can be converted to their corresponding acylcarnitines for transport to the mitochondria for complete oxidation. researchgate.net
To delineate the contribution of peroxisomes to the cellular pool of specific acylcarnitines, researchers can use stable isotope-labeled precursors. By incubating cells or isolated peroxisomes with a deuterated fatty acid and using this compound as an internal standard, the rate of formation of unlabeled 4-cis-Decenoylcarnitine specifically within the peroxisome can be quantified. This approach helps to understand the interplay between mitochondrial and peroxisomal fatty acid oxidation pathways.
Metabolic Flux Analysis in In Vitro and Animal Models
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic pathways. Stable isotope tracers are at the heart of these methodologies, allowing for the dynamic tracking of metabolic networks in living systems. creative-proteomics.comresearchgate.net
Tracing Carbon Flow from Deuterated Fatty Acid Precursors to Acylcarnitines
In metabolic flux studies, a deuterated fatty acid precursor is introduced into an in vitro cell culture or administered to an animal model. nih.gov The deuterium (B1214612) atoms act as a label, allowing researchers to trace the path of the carbon backbone of the fatty acid as it is metabolized. As the labeled fatty acid undergoes β-oxidation, it gives rise to a series of deuterated acylcarnitine intermediates.
By collecting biological samples over time and analyzing them with mass spectrometry, the enrichment of deuterium in various acylcarnitine species can be measured. This compound is crucial in this context as an internal standard to ensure the accurate quantification of its endogenous, unlabeled counterpart, as well as any newly formed, fully or partially labeled 4-cis-decenoylcarnitine. This allows for the calculation of the rate of appearance and disappearance of this specific intermediate, providing a quantitative measure of the flux through that step of the fatty acid oxidation pathway.
| Tracer Administration Method | Model System | Key Measurement | Application |
| Intravenous Infusion | Animal Models | Isotopic enrichment in tissue and plasma | Whole-body and organ-specific fatty acid metabolism researchgate.net |
| Cell Culture Media | In Vitro Models | Labeled acylcarnitine formation | Diagnosis of fatty acid oxidation disorders nih.gov |
Assessing Tissue-Specific Acylcarnitine Dynamics (e.g., skeletal muscle, liver, heart)
Different tissues exhibit distinct metabolic profiles and reliance on fatty acid oxidation for energy. Skeletal muscle, liver, and heart are particularly active in fatty acid metabolism. nih.gov Stable isotope tracing studies are employed to understand how acylcarnitine dynamics differ between these tissues and how they are altered in response to physiological challenges or in disease states. nih.govtechnologynetworks.com
In such studies, after administering a deuterated fatty acid, tissue biopsies or plasma samples can be collected to profile the acylcarnitine pool. researchgate.net The use of a suite of deuterated acylcarnitine internal standards, including this compound, is essential for obtaining accurate and reliable quantitative data from these complex biological matrices. avantiresearch.com This allows for a comparative analysis of acylcarnitine concentrations and turnover rates across different tissues, providing insights into tissue-specific metabolic regulation. For example, such studies can reveal how the liver exports acylcarnitines into the circulation or how skeletal muscle utilizes them during exercise. nih.gov
Investigation of Metabolic Dysregulation in Experimental Models
In fundamental metabolic research, isotopically labeled compounds such as this compound serve as critical internal standards for mass spectrometry-based metabolomics. This allows for the precise and accurate quantification of their unlabeled counterparts in biological samples. The use of such standards is indispensable in studies involving experimental models, where researchers induce metabolic dysregulation to understand the pathophysiology of various diseases. By providing a reliable quantitative anchor, this compound facilitates the detailed investigation of metabolic perturbations.
Acylcarnitines are intermediates in the metabolism of fatty acids and amino acids, and their profiles in tissues and plasma provide a valuable snapshot of metabolic status. researchgate.net Experimental models of metabolic perturbations, such as genetic mouse models of obesity or diet-induced insulin (B600854) resistance, are frequently used to study the progression of diseases like type 2 diabetes mellitus (T2DM). nih.gov In these models, comprehensive acylcarnitine profiling is a key technique for identifying tissue-specific metabolic alterations that precede or characterize the disease state. nih.gov
For instance, in the New Zealand obese (NZO) mouse model, a polygenic model for obesity-induced T2DM, targeted metabolite profiling of 43 acylcarnitines and 35 amino acids was used to decipher metabolic changes in plasma, liver, kidney, and muscle tissues. nih.gov Such studies reveal distinct patterns; for example, high concentrations of fatty acid-derived acylcarnitines were observed in female mice, while male mice showed a high abundance of branched-chain amino acid (BCAA)-derived acylcarnitines, a metabolic signature also observed in human diabetes. nih.gov The ability to accurately quantify specific medium-chain acylcarnitines like 4-cis-Decenoylcarnitine in these complex profiles is essential for discerning subtle but significant changes that mark metabolic dysregulation.
The analysis of acylcarnitine profiles can help differentiate the metabolic impact of various triggers. For example, comparing the effects of a high-fat diet versus genetic predisposition allows researchers to separate environmental and genetic contributions to metabolic disease. nih.gov These detailed profiles serve as biomarkers, enabling the classification of subjects based on their metabolic state and predicting their susceptibility to developing more severe pathologies. researchgate.net
Altered acylcarnitine levels are often direct indicators of disruptions in specific metabolic pathways, particularly those related to mitochondrial function and lipid metabolism. nih.gov Acylcarnitines are integral to the transport of long-chain fatty acids into the mitochondria for β-oxidation, the primary process of fatty acid breakdown for energy production. researchgate.netfigshare.com When mitochondrial function is impaired, β-oxidation can become inefficient or blocked, leading to an accumulation of upstream acyl-CoA species. These are then converted to acylcarnitines and can be detected at elevated levels in the plasma. nih.gov
This principle is applied in experimental models to identify mitochondrial dysfunction as a key pathogenic mechanism. For example, in mouse models of acetaminophen (B1664979) (APAP) overdose, a condition known to cause severe liver injury through mitochondrial damage, serum levels of various acylcarnitines are significantly increased. nih.gov To confirm that this increase is specific to mitochondrial dysfunction, researchers have used comparative models. Treatment with furosemide, which causes similar liver necrosis but not primarily through mitochondrial damage, did not lead to major elevations in serum acylcarnitines. nih.gov This demonstrates that the acylcarnitine profile can serve as a specific biomarker for mitochondrial impairment. nih.govresearchgate.net
Similarly, in models of neovascular age-related macular degeneration (AMD), abnormalities in acylcarnitine levels suggest a role for mitochondrial dysfunction in the disease's pathogenesis. nih.gov Studies have found significantly lower levels of short-chain acetylcarnitine (C2) and elevated levels of a long-chain dicarboxylic acylcarnitine (C18:2-DC) in patients, pointing to specific disruptions in lipid and energy metabolism within the highly metabolically active retinal tissue. nih.gov
Table 1: Acylcarnitine Alterations in Disease Models
| Disease Model | Experimental System | Key Acylcarnitine Findings | Implicated Metabolic Pathway | Reference |
|---|---|---|---|---|
| Acetaminophen (APAP) Toxicity | Mouse Model | Increase in serum acylcarnitines | Mitochondrial Dysfunction | nih.gov |
| Neovascular Age-Related Macular Degeneration (AMD) | Human Patients (Case-Control) | Decreased C2-carnitine, Increased C18:2-DC carnitine | Mitochondrial Dysfunction, Lipid Metabolism | nih.gov |
| Primary Carnitine Deficiency (PCD) Cardiomyopathy | Human iPSC-derived Cardiomyocytes | Reduced tissue content of long-chain acylcarnitines | Fatty Acid Beta-Oxidation | nih.gov |
A crucial application of acylcarnitine profiling in experimental models is to link specific metabolic signatures with observable phenotypic changes. These associations can reveal the functional consequences of metabolic dysregulation and provide insights into disease mechanisms. Non-human systems, from cell cultures to animal models, allow for controlled investigations of these links. plos.org
In the NZO mouse model of T2DM, elevated levels of BCAA-derived acylcarnitines were not just a biochemical curiosity; they correlated strongly with diabetic traits such as hyperglycemia and hyperinsulinemia. nih.gov This association supports the hypothesis that dysregulation of BCAA metabolism is a key factor in the onset of T2DM. nih.gov By tracking both the acylcarnitine profile and the physical health of the animal, researchers can establish robust connections between metabolic pathways and disease phenotypes.
In a human induced pluripotent stem cell (hiPSC) model of primary carnitine deficiency—a genetic disorder impairing fatty acid transport—cardiomyocytes engineered with the disease-causing mutation exhibited key phenotypic changes. nih.gov These cells showed reduced contractile force, intracellular lipid droplet accumulation, and a shorter action potential duration. nih.gov These phenotypic changes were accompanied by a corresponding reduction in the tissue content of several long-chain acylcarnitines, directly linking the genetic defect to the impaired metabolic profile and the resulting cellular dysfunction. nih.gov Such models are invaluable for dissecting the molecular steps that connect a metabolic perturbation to a clinical phenotype.
Table 2: Association of Acylcarnitine Profiles with Phenotypes in Non-Human Models
| Experimental Model | Metabolic Perturbation | Key Acylcarnitine Change | Associated Phenotypic Change | Reference |
|---|---|---|---|---|
| New Zealand Obese (NZO) Mouse | Obesity-induced Insulin Resistance | High abundance of BCAA-derived acylcarnitines (in males) | Hyperglycemia, Hyperinsulinemia (onset of diabetic traits) | nih.gov |
| Primary Carnitine Deficiency (hiPSC-CMs) | Genetic knockout of OCTN2 transporter | Lower tissue content of long-chain acylcarnitines | Reduced contractile force, lipid accumulation | nih.gov |
| Doxorubicin-treated Mice | Drug-induced Cardiotoxicity | Altered acylcarnitine profiles in plasma and cardiac tissue | Early stages of cardiotoxicity | researchgate.net |
Q & A
Basic Research Questions
Q. How is 4-cis-Decenoylcarnitine-d9 structurally characterized, and what analytical techniques validate its isotopic purity?
- Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the cis-configuration of the decenoyl chain and deuterium labeling positions. Isotopic purity is validated using LC-MS with deuterium-specific fragmentation patterns and isotopic abundance calculations (≥98% purity threshold) .
- Key Data : Molecular formula C₁₇H₂₂D₉NO₄ (MW: 322.49), SMILES notation specifies the cis-double bond and deuterated methyl groups on the carnitine moiety .
Q. What synthesis protocols are optimized for deuterium-labeled acylcarnitines like this compound?
- Methodology : Derived from L-carnitine and cis-decenoyl chloride via acylation under anhydrous conditions. Deuterium is introduced via isotopically labeled methyl groups during carnitine precursor synthesis. Purification involves reverse-phase HPLC, with yield optimization dependent on stoichiometric control of acyl chloride and reaction temperature .
- Critical Step : Deuterium retention during synthesis requires inert atmosphere handling to prevent H/D exchange .
Q. How is this compound utilized in metabolic flux studies?
- Methodology : As a stable isotope tracer, it quantifies β-oxidation rates in cell or tissue models. Incubate with labeled compound, extract acylcarnitines via solid-phase extraction, and analyze by LC-MS/MS. Normalize to unlabeled species to calculate isotopic enrichment .
- Validation : Parallel experiments with unlabeled controls are essential to distinguish endogenous vs. tracer-derived signals .
Advanced Research Questions
Q. How do discrepancies in this compound levels arise across studies, and how should researchers address them?
- Data Contradiction Analysis : Variations may stem from:
- Sample Preparation : Degradation due to improper storage (e.g., lack of -80°C stabilization).
- Analytical Variability : Differences in LC-MS ionization efficiency for deuterated vs. unlabeled species.
- Biological Context : Tissue-specific differences in carnitine palmitoyltransferase (CPT) activity affecting uptake .
Q. What experimental designs minimize confounding factors when studying this compound in mitochondrial dysfunction models?
- Methodology :
- Controls : Include CPT1/2 inhibitors (e.g., etomoxir) to isolate β-oxidation-specific effects.
- Time-Course Analysis : Track temporal changes in labeled vs. unlabeled acylcarnitines to distinguish acute vs. chronic metabolic adaptations.
- Multi-Omics Integration : Pair with transcriptomic data (e.g., CPT1A expression) to contextualize metabolic flux findings .
Q. How can researchers differentiate this compound’s role in peroxisomal vs. mitochondrial β-oxidation pathways?
- Methodology :
- Compartment-Specific Inhibition : Use peroxisome-proliferator-activated receptor (PPAR) antagonists or fibroblast models with peroxisomal biogenesis disorders.
- Isotope Tracing : Compare ¹³C-labeled palmitate metabolism in the presence of this compound to map pathway contributions.
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?
- Guidelines :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[agonist] vs. response) for EC₅₀ calculations.
- Error Propagation : Account for isotopic impurity (<2%) in tracer concentration adjustments.
- Reproducibility : Report intra- and inter-assay coefficients of variation (CV <15%) .
Q. How should researchers validate the biological relevance of this compound findings in disease models?
- Strategy :
- Clinical Correlates : Compare with patient-derived data (e.g., plasma acylcarnitine profiles in fatty acid oxidation disorders).
- Genetic Knockdown : Use siRNA targeting CPT2 or ACADVL to mimic pathological accumulation of long-chain acylcarnitines .
- Ethical Note : Adhere to human subject research protocols if using primary patient samples (e.g., IRB approval for biomarker studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
